N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZWRNPRLFRYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with quinoline-8-sulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Bond
The sulfonamide group undergoes hydrolysis under strong acidic or basic conditions, cleaving into quinoline-8-sulfonic acid and 4-chloro-2-fluoroaniline :
Key Factors :
-
Acidic conditions (e.g., concentrated HCl) or basic conditions (e.g., NaOH)
-
Elevated temperatures (reflux)
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline core undergoes regioselective halogenation or nitration at electron-rich positions (C5 or C7) :
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide |
| Chlorination | N-Chlorosuccinimide (NCS) | C7 | 7-Chloro-N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide |
| Nitration | HNO₃/H₂SO₄ | C5/C7 | Nitro derivatives (position depends on conditions) |
Notes :
-
The sulfonamide group at C8 directs electrophiles to the C5 and C7 positions due to resonance and steric effects .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of halogenated quinoline derivatives :
| Reaction Type | Reagent | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/Pd(PPh₃)₄ | 5-Bromo-quinoline derivative | Biaryl-functionalized sulfonamide |
| Buchwald-Hartwig | Amine/Pd₂(dba)₃ | 7-Chloro-quinoline derivative | Aminated quinoline-sulfonamide |
Conditions :
Functionalization of the Aryl Group
The 4-chloro-2-fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under specific conditions :
Examples :
-
Replacement of Cl with methoxy (-OCH₃) or amino (-NH₂) groups.
Coordination Chemistry
The sulfonamide nitrogen and quinoline nitrogen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications :
Observed Applications :
Oxidation and Reduction
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase, resulting in antimicrobial activity .
Comparison with Similar Compounds
Structural Characterization
Key structural features of quinoline-8-sulfonamides include:
- Hydrogen Bonding : The sulfonamide NH₂ group participates in intramolecular N–H⋯N and intermolecular N–H⋯O hydrogen bonds, forming dimeric structures and extended 1D polymers .
Comparison with Structurally Similar Compounds
Table 1: Pharmacological and Structural Comparison of Selected Quinoline-8-sulfonamide Derivatives
Key Findings:
Substituent Position :
- Para-substituted halogens (e.g., 4BP-TQS, 4CP-TQS) confer allosteric agonist activity, while ortho/meta substitutions (e.g., 2BP-TQS) abolish agonist function .
- The 2-fluoro substituent in the target compound may disrupt agonist activity, similar to 4FP-TQS, but combined with 4-chloro , it could create unique binding interactions.
Halogen Type :
- Bromine (4BP-TQS) and chlorine (4CP-TQS) retain agonist activity but differ in activation kinetics. Fluorine (4FP-TQS) eliminates agonist activity, suggesting electronegativity and steric effects modulate receptor interactions .
Dual Halogen Substitution: The combination of Cl and F on the phenyl ring may enhance lipophilicity and membrane permeability compared to monosubstituted analogs. This could improve bioavailability or target engagement in vivo.
Molecular Interactions and Computational Insights
Hydrogen Bonding and π-π Stacking
- Quinoline-8-sulfonamides exhibit robust hydrogen-bond networks and π-π stacking, which stabilize their structures and may mimic interactions with biological targets like enzymes or receptors .
Docking Studies
- Molecular docking of related compounds (e.g., PKM2 inhibitors) shows that substituents on the phenyl ring influence binding affinity and orientation within allosteric sites . For the target compound, the dual halogen substitution may optimize interactions with residues in the α7 nAChR transmembrane domain, as suggested for analogs in .
Biological Activity
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This compound belongs to a class of sulfonamides, which have been extensively studied for their therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core with a sulfonamide group and halogenated phenyl substituents. The presence of the fluorine and chlorine atoms enhances its lipophilicity and biological activity, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit the M2 isoform of pyruvate kinase, which plays a critical role in cancer cell metabolism by facilitating glycolysis. By inhibiting this enzyme, the compound disrupts ATP generation in tumor cells, leading to reduced proliferation and increased apoptosis .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human breast adenocarcinoma (MDA-MB-231), lung adenocarcinoma (A549), and melanoma (C-32) cell lines.
- Results : It exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like cisplatin and doxorubicin. In normal human dermal fibroblasts (HFF-1), the compound showed minimal toxicity, indicating a favorable therapeutic index .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Target Bacteria : The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Escherichia coli.
- Mechanism : It acts by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition is particularly relevant for overcoming resistance seen with conventional fluoroquinolone antibiotics .
Comparative Studies
A comparative analysis with similar compounds reveals that the presence of halogen substituents significantly enhances biological activity:
| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Pyruvate kinase inhibition; DNA gyrase inhibition |
| N-(4-fluorophenyl)quinoline-8-sulfonamide | Moderate | Low | Pyruvate kinase inhibition |
| Isoquinoline sulfonamides | Variable | High | DNA gyrase inhibition |
Case Studies
- Case Study 1 : A study involving this compound showed a significant reduction in tumor size in xenograft models when administered in conjunction with standard chemotherapy .
- Case Study 2 : In vitro tests indicated that this compound could effectively reduce bacterial load in MRSA-infected wounds, showcasing its potential as a topical antibacterial agent .
Q & A
Q. What synthetic routes are commonly employed for N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide, and how can reaction parameters be optimized?
The synthesis typically involves multi-step protocols, including:
- Quinoline core formation : Skraup or Friedel-Crafts reactions to construct the quinoline backbone .
- Sulfonamide coupling : Reacting quinoline-8-sulfonyl chloride with 4-chloro-2-fluoroaniline under controlled pH (e.g., 7–9) in polar aprotic solvents like DMF or THF. Temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .
Q. How is the crystallinity and purity of this compound validated?
- X-ray Powder Diffraction (XRPD) : Identifies crystalline phases by comparing experimental patterns with simulated data from single-crystal structures .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition onset >200°C) and residual solvent content (<0.5% w/w) .
- Differential Scanning Calorimetry (DSC) : Measures melting points and detects polymorphic transitions (e.g., sharp endothermic peak at 215–220°C) .
Q. What spectroscopic techniques are used for structural characterization?
- NMR : H and C NMR confirm regiochemistry (e.g., sulfonamide NH proton at δ 10–12 ppm; quinoline aromatic protons at δ 7.5–9.0 ppm) .
- FT-IR : Sulfonamide S=O stretches (1350–1150 cm) and N–H bends (1550 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogen position on phenyl, quinoline substitution) and correlate with activity trends. For example, 4-chloro-2-fluoro substitution enhances target binding vs. 4-fluoro analogs .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like kinase domains or GPCRs, reconciling discrepancies between in vitro and cellular assays .
Q. What advanced analytical methods address structural ambiguities in sulfonamide derivatives?
- Single-Crystal X-ray Diffraction : Resolves stereochemical uncertainties. For example, intramolecular C–H···O hydrogen bonds in related compounds stabilize planar conformations, influencing reactivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 365.0245 for CHClFNOS) and detects trace impurities .
Q. How can synthetic scalability be improved without compromising yield?
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., sulfonamide coupling in <30 minutes vs. 12 hours batch) and enhance reproducibility .
- Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups with <5% catalyst loading, reducing costs .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
